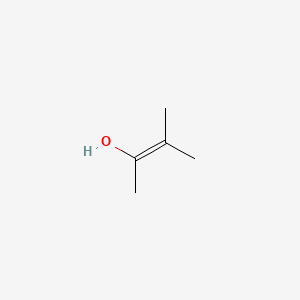Prop-1-en-1,2-dimethyl-1-ol
CAS No.: 34454-78-9
Cat. No.: VC19672859
Molecular Formula: C5H10O
Molecular Weight: 86.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 34454-78-9 |
|---|---|
| Molecular Formula | C5H10O |
| Molecular Weight | 86.13 g/mol |
| IUPAC Name | 3-methylbut-2-en-2-ol |
| Standard InChI | InChI=1S/C5H10O/c1-4(2)5(3)6/h6H,1-3H3 |
| Standard InChI Key | BZAZNULYLRVMSW-UHFFFAOYSA-N |
| Canonical SMILES | CC(=C(C)O)C |
Introduction
Chemical Identity and Nomenclature
Prop-1-en-1,2-dimethyl-1-ol (CAS Registry Number: 34454-78-9) is systematically named according to IUPAC guidelines as 3-methyl-2-buten-2-ol, reflecting its branched alkene-alcohol structure. The compound’s molecular formula, C₅H₁₀O, corresponds to a molecular weight of 86.13 g/mol , with an exact mass of 86.073164938 Da . Its structure features a hydroxyl group adjacent to a trisubstituted double bond, conferring unique reactivity and stability characteristics.
The InChIKey identifier BZAZNULYLRVMSW-UHFFFAOYSA-N provides a standardized representation of its stereochemical and connectivity features. Synonymous designations include 3-methylbut-2-en-2-ol and DTXSID90188028, as cataloged in PubChem and regulatory databases .
Thermochemical Properties
Enthalpy of Formation
The gas-phase standard enthalpy of formation (ΔfH° gas) for Prop-1-en-1,2-dimethyl-1-ol has been experimentally determined as -57.6 kcal/mol using ion thermochemical methods . This value, reported by Turecek, Brabec, and Korvola (1988), situates the compound within a class of enols exhibiting moderate thermodynamic stability compared to their keto tautomers. The negative enthalpy indicates a favorable formation process under standard conditions, likely influenced by hyperconjugative stabilization of the enolic form.
Computational Physicochemical Properties
PubChem’s computed properties reveal a partition coefficient (XLogP3-AA) of 1.7 , suggesting moderate hydrophobicity. The molecule possesses one hydrogen bond donor and one acceptor site , consistent with its alcohol functional group. Its rotatable bond count of 0 highlights the rigidity of the conjugated enol system, which restricts conformational flexibility.
Ionization Energy and Gas-Phase Behavior
Ionization Energy
The adiabatic ionization energy of Prop-1-en-1,2-dimethyl-1-ol, measured via electron ionization (EI), is 8.15 eV . This value reflects the energy required to remove an electron from the highest occupied molecular orbital (HOMO), primarily localized on the oxygen atom and the conjugated π-system. The relatively low ionization energy compared to saturated alcohols aligns with the destabilizing effect of the adjacent double bond.
Gas-Phase Stability
Studies by Turecek et al. (1988) emphasize the compound’s propensity to undergo tautomerization in the gas phase, albeit at slower rates than simpler enols due to steric hindrance from the methyl groups . This kinetic stability enables its detection and characterization using mass spectrometric techniques.
Structural and Spectroscopic Analysis
Molecular Geometry
The 3D structure of Prop-1-en-1,2-dimethyl-1-ol, accessible via PubChem’s interactive model , reveals a planar geometry around the double bond, with dihedral angles constrained by the methyl substituents. The hydroxyl group adopts an eclipsed conformation relative to the double bond, minimizing steric clashes while maximizing resonance stabilization.
Synthesis and Stability Considerations
Prop-1-en-1,2-dimethyl-1-ol is typically synthesized via keto-enol tautomerization of β-diketones or through controlled dehydration of tertiary alcohols. Its isolation in the gas phase, as demonstrated by Turecek et al. (1988), requires rapid quenching to prevent reversion to the keto form . In solution, the enol is stabilized by alkyl substituents that hinder proton transfer, though prolonged storage leads to gradual tautomerization.
Applications and Reactivity
As a model enol, Prop-1-en-1,2-dimethyl-1-ol serves as a substrate in studies of pericyclic reactions, including electrocyclic ring-opening and Diels-Alder cycloadditions. Its stability under EI conditions also makes it a candidate for mass spectrometry calibration. Industrial applications remain limited due to challenges in bulk synthesis and storage.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume